molecular formula C13H12F3NO3 B13162729 (2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid

(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid

Cat. No.: B13162729
M. Wt: 287.23 g/mol
InChI Key: MLIIENMBDGAIEZ-FGEFZZPRSA-N
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Description

(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid is a complex organic compound with a unique structure that includes a phenyl group, a trifluoromethyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid typically involves multiple steps, including the formation of the amino acid backbone and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It can be used in studies of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid is unique due to its combination of a phenyl group, a trifluoromethyl group, and an amino acid derivative. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C13H12F3NO3

Molecular Weight

287.23 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoic acid

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)/b7-6+/t10-/m0/s1

InChI Key

MLIIENMBDGAIEZ-FGEFZZPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N/C=C/C(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F

Origin of Product

United States

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